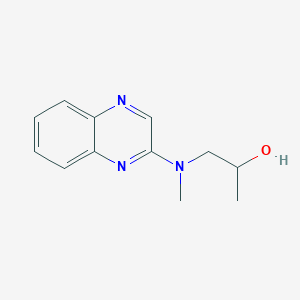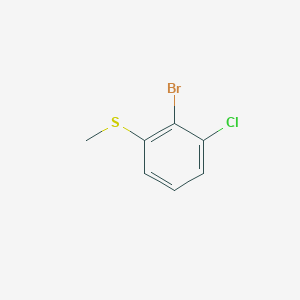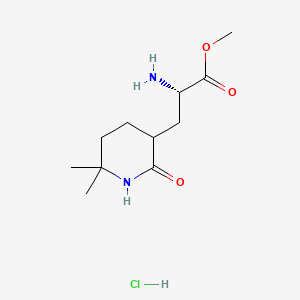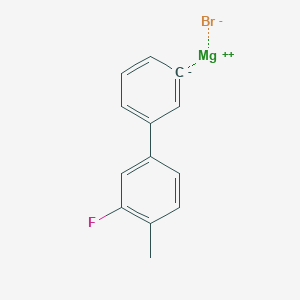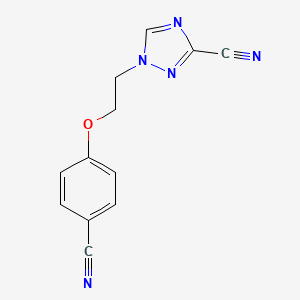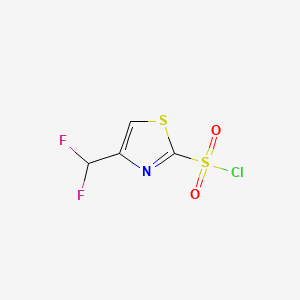
4-(Difluoromethyl)thiazole-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-(Difluoromethyl)thiazole-2-sulfonyl chloride involves several steps. One common method includes the reaction of thiazole derivatives with difluoromethylating agents under controlled conditions . Industrial production methods often utilize bulk manufacturing processes to ensure high yield and purity .
Análisis De Reacciones Químicas
4-(Difluoromethyl)thiazole-2-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding thiazole derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)thiazole-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool for studying biological processes and pathways.
Medicine: This compound is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)thiazole-2-sulfonyl chloride involves its interaction with specific molecular targets. It can inhibit or activate certain enzymes and pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
4-(Difluoromethyl)thiazole-2-sulfonyl chloride can be compared with other similar compounds, such as:
2-((Difluoromethyl)sulfonyl)benzo[d]thiazole: This compound has similar difluoromethyl and sulfonyl groups but differs in its overall structure and properties.
Difluoromethylated thiazoles: These compounds share the difluoromethyl group but may have different substituents and reactivity. The uniqueness of this compound lies in its specific combination of functional groups and its reactivity profile.
Propiedades
Fórmula molecular |
C4H2ClF2NO2S2 |
|---|---|
Peso molecular |
233.6 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-1,3-thiazole-2-sulfonyl chloride |
InChI |
InChI=1S/C4H2ClF2NO2S2/c5-12(9,10)4-8-2(1-11-4)3(6)7/h1,3H |
Clave InChI |
AJOVZQLCEFRCLX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(S1)S(=O)(=O)Cl)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


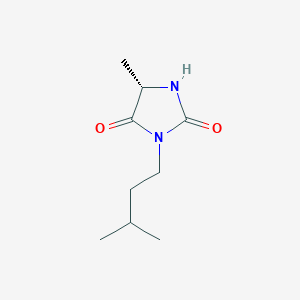

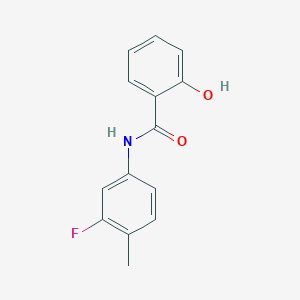
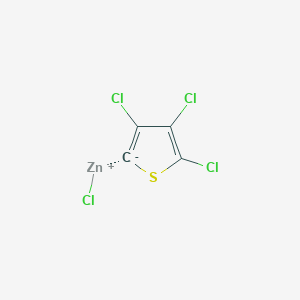
![6-{[5-Ethyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14893602.png)
![Methyl 3-[(dimethyl-1,2-oxazol-4-yl)formamido]propanoate](/img/structure/B14893605.png)
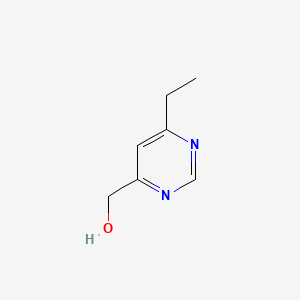
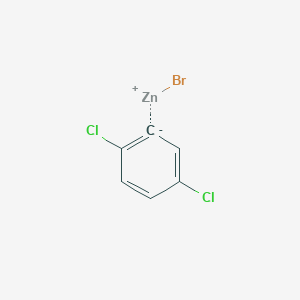
![7-Oxabicyclo[4.2.0]octan-8-one](/img/structure/B14893618.png)
